N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propane-1-sulfonamide
Description
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propane-1-sulfonamide is a synthetic sulfonamide derivative featuring a hydroxylated ethyl chain linked to a 1-methylindolin-5-yl moiety. Its structure comprises:
- Sulfonamide group: A key functional group known for enhancing bioavailability and target binding in pharmaceuticals.
- Indoline core: A bicyclic structure with a nitrogen atom, contributing to aromatic interactions and metabolic stability.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-3-8-20(18,19)15-10-14(17)12-4-5-13-11(9-12)6-7-16(13)2/h4-5,9,14-15,17H,3,6-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWTZALARJTDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the indoline core. The reaction conditions often require the use of strong reducing agents and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production. Quality control measures would be in place to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propane-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could result in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propane-1-sulfonamide may be studied for its potential biological activity. It could be investigated for its effects on various cellular processes and its potential as a therapeutic agent.
Medicine: The compound's sulfonamide group suggests potential applications in the development of new drugs. It could be explored for its antimicrobial properties or its ability to modulate biological pathways.
Industry: In industry, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propane-1-sulfonamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Aromatic Systems :
- The target’s indoline core offers nitrogen-mediated hydrogen bonding, contrasting with thiophene (sulfur-containing, smaller π-system) and naphthalene (larger, lipophilic) in analogs .
- Fluorinated naphthalene (Compound f) exhibits enhanced lipophilicity but reduced polarity compared to the target’s hydroxyethyl-sulfonamide group.
Functional Group Impact: Sulfonamide vs. Hydroxy/Methylamino: The target’s sulfonamide may improve water solubility and target binding (e.g., carbonic anhydrase inhibition) versus the hydroxy/methylamino groups in analogs, which prioritize H-bond donation or amine-mediated interactions. Fluorine vs. Hydroxyl: Fluorine in Compound f increases metabolic stability but reduces solubility, whereas the target’s hydroxyl group enhances polarity .
Pharmacological Implications :
- Indoline derivatives often exhibit CNS activity, while naphthalene-containing compounds (e.g., Compound b) are associated with estrogen receptor modulation. Thiophene analogs (Compound a) may show divergent metabolic pathways due to sulfur’s electronegativity .
Analytical and Regulatory Considerations
- Detection Methods: While the target compound’s analytical data is unspecified, USP methods for related compounds (e.g., HPLC for Drospirenone impurities) suggest chromatographic techniques (C18 columns, UV detection) are applicable .
- Impurity Control : Unspecified impurities in pharmaceuticals (e.g., Compound g) are typically controlled at ≤0.10% per ICH guidelines. The target compound, if classified as an impurity, would require similar thresholds .
Biological Activity
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H17N3O3S
- Molecular Weight : 295.36 g/mol
The compound features a sulfonamide group, which is known for its diverse biological activity, particularly as antibacterial agents.
This compound exhibits its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit the activity of certain enzymes, particularly those involved in bacterial folate synthesis, which is crucial for bacterial growth and replication.
- Modulation of Neurotransmitter Systems : Preliminary studies suggest that the compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Antioxidant Properties : Research indicates that this compound may possess antioxidant properties, which could contribute to its neuroprotective effects.
Biological Activity and Therapeutic Applications
The biological activity of this compound has been explored in various contexts:
Antimicrobial Activity
The compound has shown promising results against a range of pathogenic bacteria. In vitro studies indicate that it exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Neuroprotective Effects
Research highlights the potential neuroprotective effects of this compound. It has been suggested that it may help mitigate oxidative stress in neuronal cells, thereby offering therapeutic benefits in conditions like Alzheimer's disease and other neurodegenerative disorders.
Case Studies
Several case studies have documented the effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against S. aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. |
| Study 2 | Reported neuroprotective effects in vitro, reducing cell death by 40% under oxidative stress conditions. |
| Study 3 | Showed promise in improving cognitive function in animal models of Alzheimer’s disease. |
Q & A
Q. What are the recommended synthetic routes for N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propane-1-sulfonamide, and how can purity be optimized during synthesis?
Methodological Answer:
- Synthetic Routes : Multi-step synthesis typically involves coupling the indoline moiety with propane-1-sulfonamide via nucleophilic substitution or amidation. For example, intermediates like 1-methylindolin-5-yl derivatives can be functionalized with hydroxyethyl groups before sulfonylation .
- Purity Optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for intermediate purification. Final purity (>95%) can be achieved via recrystallization in ethanol/water mixtures. Monitor reactions by TLC and confirm structures using H/C NMR .
Q. What analytical techniques are critical for characterizing this compound and ensuring batch-to-batch consistency?
Methodological Answer:
- Structural Confirmation : X-ray crystallography (for solid-state structure) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
- Purity Analysis : Reverse-phase HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to quantify impurities. Set acceptance criteria at ≤0.1% for individual impurities (e.g., unreacted sulfonyl chloride) .
- Consistency Checks : Compare H NMR spectra across batches and track melting points (DSC analysis) .
Q. How should initial biological activity screening be designed for this sulfonamide derivative?
Methodological Answer:
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., cisplatin) and measure IC values.
- Anti-inflammatory Testing : Evaluate COX-1/COX-2 inhibition via enzymatic assays (e.g., fluorometric kits) .
- Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize the biological efficacy of this compound?
Methodological Answer:
- Modification Strategies : Systematically vary substituents on the indoline ring (e.g., electron-withdrawing groups at position 5) and the sulfonamide side chain (e.g., alkyl vs. aryl sulfonamides) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2, tubulin). Validate with MD simulations (GROMACS) .
- In Vivo Validation : Use xenograft models (e.g., murine breast cancer) to correlate SAR predictions with tumor growth inhibition .
Q. What experimental approaches resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS), bioavailability, and tissue distribution in rodent models. Poor in vivo activity may stem from rapid metabolism (e.g., cytochrome P450-mediated oxidation) .
- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via HRMS. Modify unstable moieties (e.g., hydroxyl groups) to improve metabolic stability .
- Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance solubility and bioavailability .
Q. How can researchers address discrepancies in impurity profiles across synthesis batches?
Methodological Answer:
- Root-Cause Analysis : Track impurities using LC-MS and compare retention times with synthetic intermediates (e.g., unreacted indoline precursors).
- Process Controls : Optimize reaction stoichiometry (e.g., sulfonyl chloride excess) and quenching steps to minimize byproducts like sulfonic acid derivatives .
- Advanced Purification : Implement preparative HPLC or simulated moving bed (SMB) chromatography for high-purity isolation .
Q. What strategies are recommended for elucidating the mechanism of action (MoA) of this compound?
Methodological Answer:
- Target Identification : Use affinity chromatography (immobilized compound) to pull down binding proteins from cell lysates. Identify hits via LC-MS/MS proteomics .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to map affected pathways (e.g., apoptosis, inflammation) .
- Genetic Knockdown : Apply CRISPR/Cas9 to silence candidate targets (e.g., COX-2) and assess resistance phenotypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
